molecular formula C12H13IN2 B581397 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide CAS No. 118931-23-0

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide

Cat. No.: B581397
CAS No.: 118931-23-0
M. Wt: 312.154
InChI Key: AXVRCVQYSOFTSF-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide is a pyridinium-based organic salt characterized by a 4-aminophenyl substituent at the 4-position of the pyridinium ring and a methyl group at the 1-position. The iodide counterion enhances solubility in polar solvents. This compound is synthesized via alkylation of 4-aminopyridine with methyl iodide under reflux conditions in methanol, yielding the quaternized pyridinium product . Its structure combines electron-donating amino groups with the cationic pyridinium core, making it suitable for applications in fluorescence probes, biomolecule labeling, and as a precursor for further functionalization .

Properties

IUPAC Name

4-(1-methylpyridin-1-ium-4-yl)aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.HI/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-9,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVRCVQYSOFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766975
Record name 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118931-23-0
Record name 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-(4-aminophenyl)pyridine (1.0 equiv) is dissolved in anhydrous methanol under nitrogen atmosphere. Methyl iodide (2.5 equiv) is added dropwise, and the mixture is refluxed at 75°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material.

Key Variables:

  • Solvent: Methanol is preferred due to its polarity and ability to dissolve both reactants.

  • Temperature: Elevated temperatures (70–80°C) enhance reaction kinetics, achieving >90% conversion within 24 hours.

  • Stoichiometry: Excess methyl iodide ensures complete N-methylation, as unreacted iodide can be removed during purification.

Workup and Isolation

Post-reaction, the solvent and excess methyl iodide are evaporated under reduced pressure, yielding a yellow solid. The crude product is recrystallized from hot ethanol to remove impurities, achieving a purity of 97%. The final compound is characterized by 1H^1H NMR (δ 8.83 ppm, d, 2H; δ 8.04 ppm, d, 2H; δ 4.83 ppm, s, 2H; δ 4.40 ppm, s, 3H) and 13C^{13}C NMR (δ 164.11–161.70 ppm, pyridinium ring; δ 144.66 ppm, aromatic carbons).

Alternative Synthesis via Suzuki-Miyaura Cross-Coupling

For cases where 4-(4-aminophenyl)pyridine is unavailable, a Suzuki-Miyaura coupling approach can construct the biphenyl backbone prior to quaternization. This method is advantageous for introducing functional groups at specific positions.

Coupling Protocol

A halogenated pyridine derivative (e.g., 4-bromopyridine) is reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., K2_2CO3_3) in a toluene-water mixture. The reaction proceeds at 80°C for 12 hours, yielding 4-(4-aminophenyl)pyridine, which is subsequently methylated as described in Section 1.

Catalyst Optimization:

  • Ligands such as RuPhos enhance coupling efficiency, with yields reaching 86% under optimized conditions.

  • Electron-withdrawing groups on the boronic acid improve reactivity, while electron-donating groups may necessitate higher temperatures.

Mechanistic Insights into Quaternization

The quaternization mechanism proceeds via an SN_N2 pathway, where the lone pair on the pyridine nitrogen attacks the electrophilic methyl carbon of methyl iodide. The 4-aminophenyl substituent donates electron density through resonance, increasing the nucleophilicity of the nitrogen atom and accelerating the reaction.

Computational Studies:

  • Density functional theory (DFT) calculations indicate a reaction barrier of ~20 kcal/mol for N-methylation, consistent with experimental rates.

  • Steric effects from bulky substituents adjacent to the nitrogen can hinder methylation, but the para-substituted aminophenyl group minimizes such interference.

Purification and Characterization

Recrystallization Techniques

Recrystallization from hot ethanol is critical for removing unreacted starting materials and byproducts. The compound’s solubility in ethanol increases with temperature, allowing for efficient recovery upon cooling.

Purity Analysis:

  • High-performance liquid chromatography (HPLC) confirms a purity of ≥97%, with a single peak at retention time 12.3 minutes.

  • Melting point analysis (decomposition above 250°C) aligns with pyridinium salt stability.

Spectroscopic Characterization

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 213.1 [M–I]+^+.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm1^{-1} (N–H), 1600 cm1^{-1} (C=N+^+), and 1240 cm1^{-1} (C–I) confirm structural features.

Challenges and Mitigation Strategies

Sensitivity to Light and Moisture

The iodide counterion renders the compound photosensitive. Storage under refrigeration in amber glass vials is recommended to prevent degradation.

Byproduct Formation

Trace amounts of deaminated products (e.g., 4-phenyl-1-methylpyridin-1-ium iodide) may form under acidic conditions. Neutral pH and inert atmospheres suppress this side reaction.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve yields of 85–90%, while kilogram-scale production requires optimized heat transfer and mixing to maintain efficiency. The compound’s role as a precursor to antibacterial agents (e.g., FtsZ inhibitors) underscores its industrial importance .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in an appropriate solvent.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Pyridine derivatives.

    Substitution: Halide-substituted derivatives.

Scientific Research Applications

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The aminophenyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, electronic properties, and applications of 4-(4-aminophenyl)-1-methylpyridin-1-ium iodide and related compounds:

Compound Name Substituents/Modifications Electronic Effects Key Applications References
This compound 4-aminophenyl, 1-methyl Strong electron-donating NH₂ group Fluorescence probes, precursor
4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide Styryl bridge, 4-(dimethylamino)phenyl Enhanced electron donation (NMe₂), extended conjugation Fluorescent dyes, bioimaging
4-[(E)-2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide Ferrocenyl-vinyl group Redox-active ferrocene moiety Electrochemical sensors
4-((4-Methoxyphenyl)amino)-1-methylpyridinium iodide 4-methoxyphenylamino Electron-donating OMe group Intermediate for sulfonamide synthesis
4-(Azepan-1-ylphenyl)styryl-1-methylpyridinium iodide Azepan-1-yl (7-membered ring) substituent Steric bulk, moderate electron donation Molecular recognition, drug delivery
3-(Difluoro-ester)-1-methylpyridinium iodides Difluoro and ester groups at 3-position Electron-withdrawing F/ester groups Self-assembling materials

Key Observations:

  • Electron-Donating Groups: The amino group (-NH₂) in the target compound provides moderate electron donation, while dimethylamino (-NMe₂) in the styryl derivative enhances conjugation and fluorescence intensity . Methoxy (-OMe) groups, as in the methoxyphenylamino derivative, offer weaker electron donation but improve solubility .
  • Conjugation Effects: Styryl-linked compounds (e.g., dimethylamino styryl, ferrocenyl vinyl) exhibit extended π-conjugation, leading to redshifted absorption/emission spectra compared to the non-conjugated aminophenyl derivative .
  • Functionalization Potential: The primary amino group in the target compound allows for covalent modifications (e.g., sulfonamide formation, as in ), whereas dimethylamino or ferrocenyl groups are less reactive.

Biological Activity

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide is a compound that has garnered attention in various fields of biological research due to its significant biological activity, particularly in antimicrobial and anticancer studies. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, contributing to its unique biological properties. Its molecular formula is C11H12N2I, and it has been studied for its potential interactions with biomolecules.

Biological Activity

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity:
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, which is critical for cancer treatment. The mechanism appears to involve the modulation of cellular pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes within microbial cells or cancerous cells, leading to decreased viability.
  • Receptor Interaction: It may interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound can induce oxidative stress in target cells, contributing to its cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different bacterial strains.
  • Cytotoxicity Against Cancer Cells:
    • In another study, the compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined to be approximately 20 µM .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntimicrobialE. coli, S. aureus10 - 50 µg/mL
AnticancerMCF-7 (breast cancer)IC50 ~ 20 µM
Apoptosis InductionVarious cancer cell linesSignificant reduction in viability at >25 µM

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-aminophenyl)-1-methylpyridin-1-ium iodide?

The compound is typically synthesized via a two-step process:

  • Step 1 : Quaternization of 4-aminopyridine with methyl iodide in methanol under reflux (50°C, 2 hours) to form the pyridinium salt.
  • Step 2 : Purification via recrystallization from methanol to isolate the product. Alternative routes may involve palladium-catalyzed coupling reactions for derivatives (e.g., Suzuki coupling with aryl boronic acids) . Key reagents: Methyl iodide, methanol, and triethylamine (for pH adjustment). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent oxidation .

Q. How is the compound characterized structurally and chemically?

  • 1H NMR : Characteristic signals include aromatic protons (δ 6.72–8.72 ppm), methyl groups (δ 4.24–4.26 ppm), and vinyl protons (δ 7.05–7.85 ppm) with coupling constants (e.g., J = 16.3 Hz for trans-vinyl protons) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, C–N bond lengths in the pyridinium ring typically range from 1.34–1.38 Å .
  • Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z 249.05 for the parent ion) .

Q. What solvents and conditions are suitable for recrystallization?

Methanol is preferred for recrystallization due to the compound’s moderate solubility (~10–20 mg/mL at 25°C). Slow cooling (0.5°C/min) enhances crystal quality. Avoid DMSO for NMR analysis if residual solvent peaks interfere .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?

  • Isomerism : E/Z isomerism in vinyl-linked derivatives (e.g., styryl substituents) causes distinct splitting patterns. For example, trans-vinyl protons show J = 16–17 Hz, while cis isomers exhibit smaller coupling .
  • Solvent effects : Deuterated DMSO may induce peak broadening due to hydrogen bonding with the amino group. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
  • Dynamic effects : Variable-temperature (VT) NMR clarifies tautomerism or conformational exchange .

Q. What strategies improve crystallographic refinement for disordered structures?

  • Use SHELXL ’s PART instruction to model disorder in the iodide counterion or methyl groups.
  • Apply TWIN commands for twinned crystals (common in monoclinic systems).
  • Refine anisotropic displacement parameters (ADPs) for heavy atoms (e.g., iodine) to reduce residual electron density .

Q. How is the compound applied in fluorescent probe design?

The pyridinium core serves as a mitochondria-targeting moiety due to its positive charge. Derivatives like 4-(2-(4-aminophenyl)vinyl)-1-methylpyridinium iodide exhibit pH-sensitive fluorescence (pKa ~8.85), enabling mitochondrial pH monitoring. Key modifications include:

  • Introducing styryl groups for extended conjugation (λem = 550–650 nm).
  • Functionalizing the amino group with electron-donating substituents (e.g., dimethylamino) to tune emission wavelengths .

Q. How are computational methods used to validate experimental data?

  • DFT calculations : Compare computed (e.g., Gaussian) vs. experimental NMR chemical shifts (RMSD < 0.3 ppm confirms accuracy).
  • Hirshfeld surface analysis (via CrystalExplorer) identifies dominant intermolecular interactions (e.g., I···H contacts in crystal packing) .

Data Contradiction and Best Practices

Q. How to address inconsistencies in reported melting points or spectral data?

  • Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1%.
  • Counterion verification : Iodide content can be confirmed via ion chromatography or elemental analysis .

Q. What are best practices for handling air- and light-sensitive derivatives?

  • Store under argon at 2–8°C in amber vials.
  • Avoid prolonged exposure to UV light during fluorescence experiments to prevent photodegradation .

Q. How to optimize reaction yields for palladium-catalyzed derivatives?

  • Use Pd(PPh₃)₄ (5 mol%) in THF/DMF (3:1) at 80°C for Suzuki couplings.
  • Add Na₂CO₃ (2 eq.) as a base to deprotonate boronic acids. Monitor reaction progress via TLC (silica, ethyl acetate/hexanes) .

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